molecular formula C12H14N2O2 B11888378 N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 70638-13-0

N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11888378
CAS No.: 70638-13-0
M. Wt: 218.25 g/mol
InChI Key: VOKWAOBGVDYKEA-UHFFFAOYSA-N
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Description

N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide typically involves the reaction of 2-oxoindoline with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. This acid is then converted to the acetamide derivative through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: Industrial production of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce apoptosis is particularly significant in its potential use as an anticancer agent .

Comparison with Similar Compounds

  • N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide
  • 2-(2-Oxoindolin-3-yl)acetonitrile
  • Methyl 2-(2-oxoindolin-3-yl)acetate

Comparison: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the presence of the acetamide group enhances its solubility and bioavailability, making it a more effective therapeutic agent .

Properties

CAS No.

70638-13-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-7-6-10-9-4-2-3-5-11(9)14-12(10)16/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

VOKWAOBGVDYKEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1C2=CC=CC=C2NC1=O

Origin of Product

United States

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